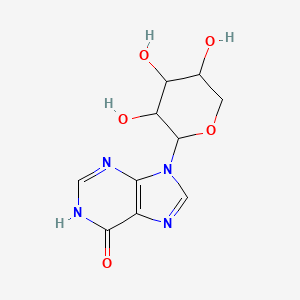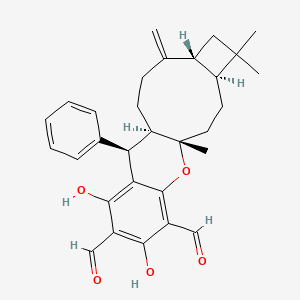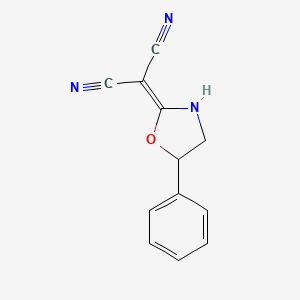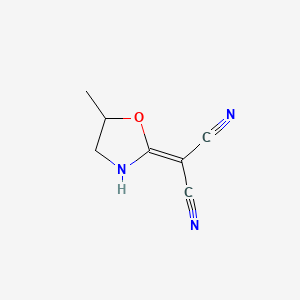
4-Pyridineacetonitrile,alpha-(aminomethylene)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyridineacetonitrile,alpha-(aminomethylene)-(9CI) is a chemical compound with a complex structure that includes a pyridine ring, an acetonitrile group, and an aminomethylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridineacetonitrile,alpha-(aminomethylene)-(9CI) typically involves the reaction of pyridine derivatives with acetonitrile and aminomethylene precursors. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions
4-Pyridineacetonitrile,alpha-(aminomethylene)-(9CI) can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions can vary widely depending on the desired outcome, but they often involve specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acids, while reduction may produce pyridineethanol derivatives. Substitution reactions can result in a variety of substituted pyridine compounds.
Scientific Research Applications
4-Pyridineacetonitrile,alpha-(aminomethylene)-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in the study of enzyme interactions and as a potential inhibitor or activator of biological pathways.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of 4-Pyridineacetonitrile,alpha-(aminomethylene)-(9CI) involves its interaction with specific molecular targets and pathways. The aminomethylene group can form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The pyridine ring can also participate in aromatic interactions, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Pyridineacetonitrile,alpha-amino-(6CI)
- 4-Pyridineacetonitrile,alpha-(methylamino)-(9CI)
- 4-Pyridineacetonitrile,alpha-(hydroxymethylene)-(9CI)
Uniqueness
4-Pyridineacetonitrile,alpha-(aminomethylene)-(9CI) is unique due to the presence of the aminomethylene group, which provides distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
157650-19-6 |
|---|---|
Molecular Formula |
C8H7N3 |
Molecular Weight |
0 |
Synonyms |
4-Pyridineacetonitrile,alpha-(aminomethylene)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









